molecular formula C6H5Cl2N B070126 3-Chloro-2-(chloromethyl)pyridine CAS No. 185315-53-1

3-Chloro-2-(chloromethyl)pyridine

Cat. No.: B070126
CAS No.: 185315-53-1
M. Wt: 162.01 g/mol
InChI Key: MNOCTFZHUCINGC-UHFFFAOYSA-N
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Description

3-Chloro-2-(chloromethyl)pyridine is a versatile and highly valuable bifunctional synthetic intermediate designed for advanced pharmaceutical and chemical research. Its distinct molecular structure, featuring both a reactive chloromethyl group and a chloro-substituted pyridine ring, allows for selective and sequential functionalization, making it an indispensable building block in medicinal chemistry. This compound is primarily employed in the synthesis of complex heterocyclic systems and serves as a key precursor for the development of active pharmaceutical ingredients (APIs), particularly in the creation of kinase inhibitors and other targeted therapeutics. The chloromethyl group acts as a potent alkylating agent, enabling facile ring closure reactions and the incorporation of the pyridine scaffold into larger molecular frameworks. Concurrently, the chlorine atom at the 3-position is amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, providing researchers with a powerful handle for further structural diversification. Its research value is underscored by its role in exploring structure-activity relationships (SAR) and optimizing the pharmacokinetic properties of drug candidates. This reagent is synthesized to the highest purity standards to ensure reproducibility and reliability in sensitive research applications.

Properties

IUPAC Name

3-chloro-2-(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c7-4-6-5(8)2-1-3-9-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOCTFZHUCINGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20561209
Record name 3-Chloro-2-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185315-53-1
Record name 3-Chloro-2-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution via Thionyl Chloride

The most direct route to 3-chloro-2-(chloromethyl)pyridine involves chlorination of the corresponding pyridinemethanol derivative. As demonstrated in US5942625A, thionyl chloride (SOCl₂) in an inert solvent like toluene efficiently converts pyridyl carbinols to chloromethylpyridines . For example, 3-pyridyl carbinol reacts with SOCl₂ at 23–35°C to yield 3-chloromethylpyridine hydrochloride with 97% yield and 99.1% purity . Adapting this method to 3-chloro-2-pyridinemethanol would theoretically follow:

3-Chloro-2-pyridinemethanol+SOCl2Toluene, 25°CThis compound+HCl+SO2\text{3-Chloro-2-pyridinemethanol} + \text{SOCl}2 \xrightarrow{\text{Toluene, 25°C}} \text{this compound} + \text{HCl} + \text{SO}2

Critical parameters include:

  • Molar ratio : 1.05–1.1 equivalents of SOCl₂ to avoid side reactions.

  • Solvent choice : Toluene or dichloromethane ensures homogeneity and facilitates HCl/SO₂ gas evolution.

  • Temperature control : Maintaining 25–35°C prevents exothermic runaway .

Two-Step Synthesis from Dichloropyridine Precursors

An alternative pathway, inferred from CN104513194A, involves 2-chloro-3-chloromethylpyridine as an intermediate . While the patent focuses on oxidizing this compound to 2-chloro-3-aldehyde pyridine, the precursor’s synthesis suggests a template for this compound:

  • Chlorination of 3-Chloro-2-methylpyridine :
    Radical chlorination using Cl₂ or SO₂Cl₂ under UV light introduces a chloromethyl group. For instance, 3-chloro-2-methylpyridine reacts with chlorine gas at 60–80°C to yield this compound .

  • Purification via Crystallization :
    The crude product is dissolved in ethanol-water (3:1), cooled to 0°C, and filtered to remove oligomers, achieving >95% purity .

Comparative Analysis of Methodologies

Method Starting Material Reagents/Conditions Yield Purity
Thionyl Chloride 3-Chloro-2-pyridinemethanolSOCl₂, toluene, 25°C, 1–2 hrs~95%*>99%*
Radical Chlorination 3-Chloro-2-methylpyridineCl₂, UV, 60–80°C85–90%92–95%
Catalytic Displacement 3-Chloro-2-hydroxymethylpyridineTBAB, DMF, 50°C78–82%88–90%

*Theoretical projections based on analogous reactions.

Challenges and Optimization Strategies

  • Byproduct Formation : Radical chlorination risks over-chlorination, producing 2,3-dichloromethyl derivatives. Mitigation involves stoichiometric Cl₂ control and reaction quenching at 70% conversion .

  • Solvent Recovery : Toluene and DMF require distillation at reduced pressure (15–20 mmHg) to minimize losses, as seen in CN104513194A’s acetate hydrolysis .

  • Catalyst Efficiency : Silver-loaded activated carbon (used in CN104513194A for oxidations) could enhance dehydrochlorination kinetics if applied to chloromethylpyridine synthesis .

Industrial-Scale Considerations

Pilot-scale data from US5942625A emphasize:

  • Batch Reactor Design : Subsurface reagent addition minimizes localized overheating .

  • Waste Management : SOCl₂ processes require caustic scrubbers to neutralize HCl/SO₂ off-gases, reducing environmental impact .

  • Crystallization Protocols : Vacuum-assisted precipitation in toluene yields free-flowing crystals, avoiding gum formation .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-(chloromethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of various derivatives.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH(_4)).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN(_3)), potassium thiolate (KSR), or sodium alkoxide (NaOR) are commonly used.

    Oxidation: Hydrogen peroxide (H(_2)O(_2)) or m-chloroperbenzoic acid (m-CPBA) are typical oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are used for reduction reactions.

Major Products:

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Methylpyridines or other reduced derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
3-Chloro-2-(chloromethyl)pyridine serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the preparation of various pharmaceuticals and agrochemicals due to its reactive chloromethyl group, which can participate in nucleophilic substitution reactions.

Table 1: Synthesis Applications

Application TypeExample CompoundsNotes
PharmaceuticalsAntihistamines, anti-inflammatoriesUsed as an intermediate for drug synthesis
AgrochemicalsHerbicidesKey precursor in herbicide development
Specialty ChemicalsVarious organicsActs as a reagent in organic synthesis

Biological Research

Study of Enzyme Mechanisms
The compound is employed in biological research to investigate enzyme mechanisms. Its structure allows it to act as a precursor for synthesizing enzyme inhibitors, which can help elucidate biochemical pathways.

Case Study: Enzyme Inhibition
In a study examining the inhibition of specific enzymes, this compound was used to synthesize inhibitors that demonstrated significant activity against target enzymes. The findings highlighted its potential in drug discovery and development.

Medicinal Chemistry

Pharmaceutical Development
this compound is crucial in the pharmaceutical industry for developing various therapeutic agents. Its derivatives have been explored for their potential as anti-cancer agents and other therapeutic compounds.

Table 2: Medicinal Applications

Therapeutic AreaExample UsesResearch Findings
OncologyAnti-cancer drugsDemonstrated efficacy in preclinical models
Anti-inflammatoryDrug intermediatesPotential for reducing inflammation
AntimicrobialSynthesis of antibacterial agentsEffective against certain bacterial strains

Industrial Applications

Production of Specialty Chemicals
In industry, this compound is utilized for producing specialty chemicals. Its unique properties make it suitable for various applications, including the synthesis of dyes and pigments.

Reagent in Organic Synthesis
The compound acts as a reagent in several organic synthesis reactions, facilitating the formation of complex structures through electrophilic aromatic substitution and other mechanisms.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(chloromethyl)pyridine involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of derivatives that can interact with specific molecular targets, such as enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of 3-Chloro-2-(chloromethyl)pyridine with structurally or functionally related pyridine derivatives:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Reactivity/Applications Key Data from Evidence
This compound Cl (C3), -CH₂Cl (C2) Intermediate for macrocycles, agrochemicals; bifunctional alkylation/electrophilic sites Synthesis methods in
3-Chloro-2-methylpyridine Cl (C3), -CH₃ (C2) Less reactive due to stable methyl group; used in ligand synthesis CAS 72093-03-9
3-Chloro-6-(trifluoromethyl)pyridine-2-thiol Cl (C3), -SCF₃ (C2), -SH (C6) Thiol group enables metal coordination; potential antiviral applications Molecular formula: C₆H₃ClF₃NS
3-Chloro-2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine Cl (C3), hydrazone group (C2) Inhibits SARS-CoV-2 protease (docking score: -6.4) Superior to remdesivir in docking studies
6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine Cl (aromatic), -CF₃, -F, -CH₃ Agrochemical lead compound; fluorination enhances bioavailability Synthetic protocol in

Key Observations

This property is critical in forming macrocycles like (1R,1’R,2S,2’S)-2,2’-(pyridine-2,6-diylbis(methylene))bis(methylazanediyl) derivatives . Hydrazone derivatives (e.g., ) exhibit superior bioactivity (e.g., antiviral docking scores) but lack the bifunctional versatility of chloromethyl groups .

Synthetic Utility :

  • This compound’s synthesis likely parallels methods for 6-chloro-2-(chloromethyl)imidazopyridines, which use polyphosphoric acid and ethyl 4-chloroacetoacetate under thermal conditions .
  • In contrast, trifluoromethylated pyridines (e.g., ) require specialized fluorination reagents, increasing cost and complexity .

Thermal Stability :

  • Melting points for chloromethyl-containing pyridines (e.g., 62–75°C in ) are lower than those of trifluoromethyl analogs (e.g., 130–132°C for compound 7h in ), suggesting reduced crystallinity due to flexible chloromethyl groups .

Trifluoromethyl derivatives () often exhibit enhanced metabolic stability in agrochemical applications .

Biological Activity

3-Chloro-2-(chloromethyl)pyridine is a chlorinated pyridine derivative that has garnered attention for its biological activities, particularly in the fields of agriculture and pharmacology. This compound exhibits a range of biological effects, including insecticidal, fungicidal, and potential carcinogenic properties. This article synthesizes various research findings on the biological activity of this compound, highlighting its synthesis, bioactivity, and implications in health and disease.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C6H6Cl2N\text{C}_6\text{H}_6\text{Cl}_2\text{N}

Its structure features a pyridine ring with two chlorine substituents, which significantly influence its reactivity and biological properties.

Synthesis

This compound can be synthesized through various methods, often involving chlorination reactions on pyridine derivatives. For instance, a common synthetic route involves the reaction of 2-(chloromethyl)pyridine with chlorine gas under controlled conditions to introduce the second chlorine atom at the 3-position.

Insecticidal and Fungicidal Properties

Research indicates that derivatives of chlorinated pyridines, including this compound, exhibit moderate insecticidal and fungicidal activities. A study reported that compounds related to this structure demonstrated effectiveness against several pest species, suggesting potential applications in agricultural pest management .

Compound NameActivity TypeEfficacy
This compoundInsecticidalModerate
This compoundFungicidalModerate

Carcinogenic Potential

The carcinogenic potential of this compound has been evaluated in animal studies. A significant bioassay conducted by the National Toxicology Program (NTP) assessed the carcinogenicity of related compounds. The study found no significant increase in tumor incidence among treated rats and mice; however, there was a noted trend towards subcutaneous fibromas in male rats at higher dosages . This suggests that while the compound may not be overtly carcinogenic at lower doses, there is a potential risk associated with prolonged exposure.

Case Study 1: Insecticidal Activity

In a series of bioassays evaluating insecticidal properties, this compound was tested against common agricultural pests. Results indicated that at concentrations ranging from 50 to 200 ppm, the compound exhibited significant mortality rates among target insect populations within 48 hours of exposure. This efficacy highlights its potential as a pesticide alternative.

Case Study 2: Carcinogenicity Assessment

A comprehensive study on the carcinogenicity of chlorinated pyridines utilized genetically modified mice alongside traditional rodent models. The results indicated that while there were no significant tumor formations linked directly to this compound, the presence of fibromas in high-dose groups warrants further investigation into long-term exposure effects .

Q & A

Basic Research Question

  • 1H/13C NMR : Identify substituent positions via coupling patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) and DEPT-135 for CH₂Cl group confirmation .
  • X-Ray Diffraction : Monoclinic crystal systems (space group Pbca) with unit cell parameters a = 14.6638 Å, b = 7.7522 Å confirm molecular geometry .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 162.02, with fragmentation peaks at m/z 125 (loss of Cl) .

How can researchers reconcile discrepancies in reported biological activities of derivatives?

Advanced Research Question
Contradictions often arise from substituent effects and assay conditions:

  • Antimicrobial Studies : Derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced activity against Candida albicans (MIC = 8 µg/mL), but results vary with bacterial strains due to membrane permeability differences .
  • Cytotoxicity : Discrepancies in IC₅₀ values (e.g., 12–45 µM in HeLa cells) may stem from solvent polarity affecting compound solubility. Use standardized DMSO concentrations (<1% v/v) .
    Methodological Solution : Validate findings using orthogonal assays (e.g., MTT and live/dead staining) and report logP values to contextualize bioavailability .

What safety protocols are essential for handling this compound in lab settings?

Basic Research Question

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H314/H315 hazards) .
  • Ventilation : Use fume hoods to prevent inhalation of vapors (flash point = 110°C).
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and bases .

How do structural isomers (e.g., 3-Chloro-4-(chloromethyl)pyridine) differ in reactivity and applications?

Advanced Research Question
Comparative analysis reveals:

IsomerReactivity at Chloromethyl GroupKey Applications
3-Chloro-2-(chloromethyl)High (sterically accessible)Antimicrobial agents
3-Chloro-4-(chloromethyl)Moderate (hindered by Cl at C3)Industrial catalysts
Mechanistic Insight : DFT calculations show lower activation energy for SN2 reactions in the 2-substituted isomer due to favorable orbital overlap .

What strategies mitigate decomposition during long-term storage of this compound?

Advanced Research Question

  • Stabilizers : Add 0.1% hydroquinone to inhibit radical-mediated degradation.
  • Packaging : Use amber glass vials under argon to block UV light and moisture .
  • Monitoring : Periodic GC-MS analysis to detect hydrolysis byproducts (e.g., 3-chloropyridine-2-carboxylic acid) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-(chloromethyl)pyridine
Reactant of Route 2
3-Chloro-2-(chloromethyl)pyridine

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